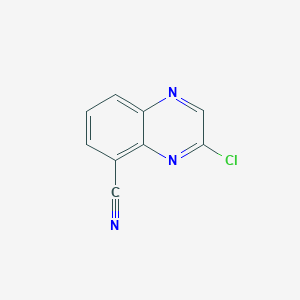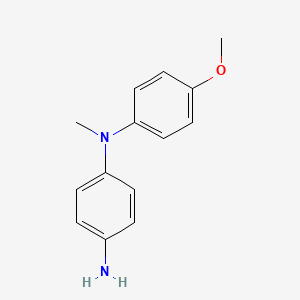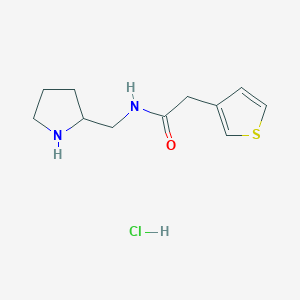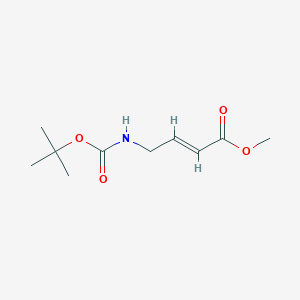![molecular formula C10H14O4 B13970744 3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1658-28-2](/img/structure/B13970744.png)
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound with a unique structure that has garnered interest in various fields such as medicinal chemistry, catalysis, and materials science. The compound features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. This structural motif imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of this compound with pentafluoropyridine . This reaction typically requires specific conditions such as controlled temperature and the presence of a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including cycloreversion, which leads to the formation of fluoro(hetero)aryl ketene . This intermediate can then participate in efficient coupling reactions with nucleophiles, allowing for the rapid incorporation of highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles and fluorinated compounds. The reactions often require specific conditions such as controlled temperature and the presence of catalysts to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound include various fluorinated derivatives, which are valuable intermediates in the synthesis of complex organic molecules .
Scientific Research Applications
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione has found applications in several scientific research areas:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The compound’s distinct chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione involves cycloreversion to form fluoro(hetero)aryl ketene . This intermediate can then undergo efficient coupling with nucleophiles, leading to the formation of highly fluorinated derivatives. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the spirocyclic structure and the presence of fluorine atoms.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Uniqueness
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific spirocyclic structure and the presence of a methyl group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1658-28-2 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C10H14O4/c1-7-8(11)13-10(14-9(7)12)5-3-2-4-6-10/h7H,2-6H2,1H3 |
InChI Key |
SAJPCENIDIEASK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC2(CCCCC2)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B13970692.png)



![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13970722.png)



